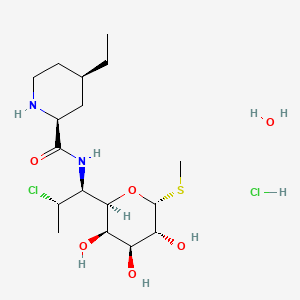

Pirlimycin hydrochloride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pirlimycin hydrochloride hydrate is a lincosamide antibiotic primarily used in veterinary medicine. It is particularly effective against Gram-positive bacteria, including Staphylococcus aureus and various Streptococcus species. This compound is commonly used to treat mastitis in dairy cattle under the trade name Pirsue .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .

Industrial Production Methods

In industrial settings, the production of pirlimycin hydrochloride involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as crystallization and purification to obtain the final product in its hydrochloride hydrate form .

Analyse Des Réactions Chimiques

Types of Reactions

Pirlimycin hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the sulfur atom in the molecule.

Reduction: This reaction can affect the carbonyl groups.

Substitution: This reaction can occur at the chlorine atom or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines .

Applications De Recherche Scientifique

Scientific Research Applications

Pirlimycin hydrochloride hydrate has diverse applications across various scientific fields:

- Veterinary Medicine : Its primary use is in treating clinical and subclinical mastitis in lactating dairy cattle caused by Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus agalactiae .

- Analytical Chemistry : It serves as a reference material for calibrating instruments and developing analytical methods .

- Microbiology : Research focuses on its interaction with bacterial ribosomes to understand protein synthesis inhibition and resistance mechanisms .

- Environmental Studies : Investigations into its environmental impact and behavior in ecosystems are ongoing, particularly concerning antibiotic residues .

Pharmacokinetics

The pharmacokinetic profile of pirlimycin has been thoroughly studied in dairy cattle. Following intramammary administration, key parameters include:

| Parameter | Value |

|---|---|

| Area Under Curve (AUC) | 2.27 to 7.11 µg-hr/mL |

| Half-life (absorption phase) | 2.89 ± 0.46 hours |

| Maximum Concentration (Cmax) | 0.083 ± 0.030 ppm (1st dose), 0.131 ± 0.047 ppm (2nd dose) |

| Elimination Rate Constant (Kel) | 0.0224 ± 0.009 hr⁻¹ |

| Terminal Half-life | 37.6 ± 17.4 hours |

These parameters indicate effective clearance from the system within a few days post-treatment, with significant concentrations remaining in tissues like the liver .

Treatment of Mastitis

Pirlimycin is predominantly used for treating clinical mastitis in lactating dairy cows. A field study involving 486 cows demonstrated its effectiveness:

- Treatment Regimen : Cows received doses of 50, 100, or 200 mg of pirlimycin twice at a 24-hour interval.

- Cure Criteria : A quarter was considered cured if it exhibited normal milk and no clinical signs at ten days post-treatment.

Results showed a significant reduction in somatic cell counts (SCC) and improved milk quality .

Prepartum Treatment Study

- Objective : Assess whether prepartum intramammary treatment with pirlimycin could reduce early lactation intramammary infections (IMI).

- Design : A prospective clinical trial involving 183 Holstein-Friesian heifers.

- Results : The study found a reduction in IMI prevalence post-treatment and an improvement in milk production metrics during lactation .

Safety and Efficacy Study

This study evaluated the efficacy of daily intramammary infusions with pirlimycin hydrochloride for treating subclinical mastitis. Results indicated high cure rates and lower SCC compared to control groups .

Antimicrobial Spectrum

Pirlimycin displays potent activity against several Gram-positive bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.25 µg/ml |

| Streptococcus agalactiae | < 0.06 µg/ml |

| Bifidobacterium spp. | < 0.06 µg/ml |

Notably, the compound's main metabolite, pirlimycin sulphoxide, has significantly lower antimicrobial activity compared to the parent compound .

Mécanisme D'action

Pirlimycin hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically inhibiting the peptidyl transferase activity. This action prevents the elongation of the peptide chain, thereby halting protein synthesis and bacterial growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.

Clindamycin: A lincosamide antibiotic used in human medicine with broader applications

Uniqueness

Pirlimycin hydrochloride is unique in its specific use for treating mastitis in dairy cattle. Its effectiveness against Gram-positive bacteria and its targeted application in veterinary medicine distinguish it from other lincosamides .

Activité Biologique

Pirlimycin hydrochloride hydrate is a lincosamide antibiotic primarily utilized in veterinary medicine, particularly for treating mastitis in dairy cattle. Its efficacy against Gram-positive bacteria, including Staphylococcus aureus and various Streptococcus species, has been well-documented. This article delves into the biological activity of pirlimycin, examining its mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.

Pirlimycin exerts its antimicrobial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits peptidyl transferase activity, which is crucial for protein synthesis. Consequently, this action halts the elongation of peptide chains, leading to bacterial growth inhibition and eventual cell death .

Pharmacokinetics

The pharmacokinetic profile of pirlimycin has been extensively studied in dairy cattle. Following intramammary administration, the compound is rapidly absorbed and distributed within the body. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| AUC (0-120 hours) | 2.27 to 7.11 µg-hr/mL |

| Half-life (absorption phase) | 2.89 ± 0.46 hours |

| Maximum Concentration (Cmax) | 0.083 ± 0.030 ppm (1st dose) 0.131 ± 0.047 ppm (2nd dose) |

| Elimination Rate Constant (Kel) | 0.0224 ± 0.009 hr⁻¹ |

| Terminal Half-life | 37.6 ± 17.4 hours |

These parameters indicate that pirlimycin is effectively cleared from the system within a few days post-treatment, with significant concentrations remaining in tissues such as the liver .

Clinical Applications

Pirlimycin is predominantly used for treating clinical mastitis in lactating dairy cows. A field study involving 486 cows demonstrated its effectiveness in curing mastitis caused by various pathogens:

- Treatment Regimen : Cows received doses of 50, 100, or 200 mg of pirlimycin twice at a 24-hour interval.

- Cure Criteria : A quarter was considered cured if it exhibited normal milk and no clinical signs at ten days post-treatment.

Results indicated that treatment significantly reduced somatic cell counts (SCC) and improved milk quality .

Case Studies

-

Prepartum Treatment Study :

- Objective : To assess whether prepartum intramammary treatment with pirlimycin could reduce early lactation intramammary infections (IMI).

- Design : A prospective clinical trial involving 183 Holstein-Friesian heifers.

- Results : The study found a reduction in IMI prevalence post-treatment and an improvement in milk production metrics during lactation .

- Safety and Efficacy Study :

Antimicrobial Spectrum

Pirlimycin displays potent activity against several Gram-positive bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.25 µg/ml |

| Streptococcus agalactiae | < 0.06 µg/ml |

| Bifidobacterium spp. | < 0.06 µg/ml |

Notably, the compound's main metabolite, pirlimycin sulphoxide, demonstrates significantly lower antimicrobial activity compared to the parent compound .

Propriétés

Numéro CAS |

77495-92-2 |

|---|---|

Formule moléculaire |

C17H34Cl2N2O6S |

Poids moléculaire |

465.4 g/mol |

Nom IUPAC |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide;hydrate;hydrochloride |

InChI |

InChI=1S/C17H31ClN2O5S.ClH.H2O/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;;/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24);1H;1H2/t8-,9+,10-,11+,12-,13+,14+,15+,17+;;/m0../s1 |

Clé InChI |

CHAZSEMQYSZBFN-RWMVMHIMSA-N |

SMILES |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl |

SMILES isomérique |

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl |

SMILES canonique |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl |

Synonymes |

cis-4-ethyl-L-picecolic acid amide of 7-deoxy-7(S)chloromethylthio lincosaminide hydrochloride pirlimycin pirlimycin monohydrochloride monohydrate, (2S-cis)-isomer pirlimycin monohydrochloride, (2R-cis)-isomer U 57930E U-57930E |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.